molecular formula C15H23ClN2O3S B7724033 4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride CAS No. 728864-66-2

4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride

Cat. No.: B7724033
CAS No.: 728864-66-2
M. Wt: 346.9 g/mol
InChI Key: JCPRHFBMTAGWDR-UHFFFAOYSA-N
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Description

4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride is an organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with dibutylurea under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated reactors and in-line monitoring systems are employed to maintain consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the urea moiety can be oxidized or reduced under specific conditions.

    Hydrolysis: In the presence of water or aqueous base, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Hydrolysis Conditions: Aqueous base (e.g., sodium hydroxide)

Major Products Formed

    Sulfonamide Derivatives: Formed by substitution with amines

    Sulfonate Derivatives: Formed by substitution with alcohols

    Sulfonothioate Derivatives: Formed by substitution with thiols

    Sulfonic Acid: Formed by hydrolysis

Scientific Research Applications

4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme inhibition.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamide, sulfonate, and sulfonothioate derivatives, which have diverse biological and chemical properties.

Comparison with Similar Compounds

4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride can be compared with other similar compounds, such as:

    4-(3,3-Dimethyl-ureido)benzoic acid: Similar urea moiety but different functional groups, leading to distinct reactivity and applications.

    4-(3,3-Dibutyl-ureido)-3-hydroxy-benzenesulfonamide:

    5-(3,3-Dibutyl-ureido)-naphthalene-1-sulfonyl chloride: Similar sulfonyl chloride group but different aromatic system, affecting its reactivity and use in synthesis.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

4-(dibutylcarbamoylamino)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O3S/c1-3-5-11-18(12-6-4-2)15(19)17-13-7-9-14(10-8-13)22(16,20)21/h7-10H,3-6,11-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPRHFBMTAGWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201198793
Record name 4-[[(Dibutylamino)carbonyl]amino]benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201198793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728864-66-2
Record name 4-[[(Dibutylamino)carbonyl]amino]benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728864-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(Dibutylamino)carbonyl]amino]benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201198793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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